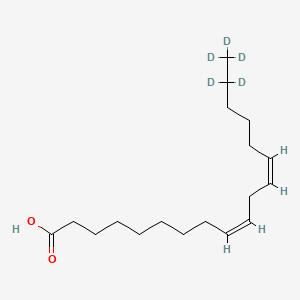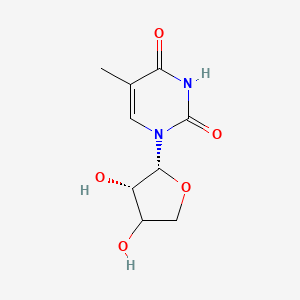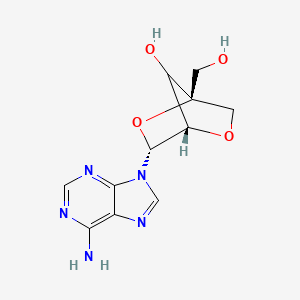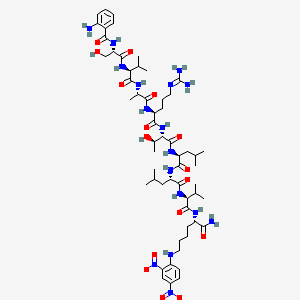
2Abz-SVARTLLV-Lys(Dnp)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. It is designed to study the specificity and activity of proteases, particularly those involved in the complement system. The compound consists of a sequence of amino acids with specific modifications: 2-aminobenzoyl (2Abz) at the N-terminus and dinitrophenyl (Dnp) attached to the lysine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-SVARTLLV-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification methods, including preparative HPLC, are used to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the cleavage of the peptide into smaller fragments.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can undergo oxidation.
Substitution: Specific residues can be substituted with other amino acids to study the effects on protease activity.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and specific complement proteases are used to cleave the peptide.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Major Products Formed
Cleaved Peptides: The primary products are smaller peptide fragments resulting from protease activity.
Oxidized Peptides: Peptides with oxidized amino acid residues.
Wissenschaftliche Forschungsanwendungen
2Abz-SVARTLLV-Lys(Dnp)-NH2 is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate to measure the activity and specificity of various proteases.
Complement System Studies: The peptide is used to study the classical complement pathway, particularly the activity of the C1s protease.
Drug Development: It aids in the development of specific inhibitors targeting proteases involved in inflammatory diseases.
Biochemical Research: The compound is used to elucidate the mechanisms of protease action and to identify potential therapeutic targets.
Wirkmechanismus
The compound exerts its effects by serving as a substrate for proteases. The 2-aminobenzoyl (2Abz) group acts as a fluorescent tag, while the dinitrophenyl (Dnp) group acts as a quencher. Upon cleavage by a protease, the fluorescence is unquenched, allowing for the measurement of protease activity. The molecular targets are the active sites of proteases, and the pathways involved include the complement system and other proteolytic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2Abz-GLQRALEI-Lys(Dnp)-NH2: Another peptide substrate used to study protease activity.
2Abz-SLGRKIQI-Lys(Dnp)-NH2: A substrate for different proteases with a distinct amino acid sequence.
Uniqueness
2Abz-SVARTLLV-Lys(Dnp)-NH2 is unique due to its specific amino acid sequence, which makes it a preferred substrate for studying the C1s protease of the classical complement pathway. Its design allows for precise measurement of protease activity, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C57H91N17O16 |
|---|---|
Molekulargewicht |
1270.4 g/mol |
IUPAC-Name |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
PLFSDZNXIXUINU-VDWFYOMFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






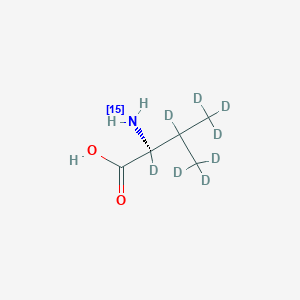

![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
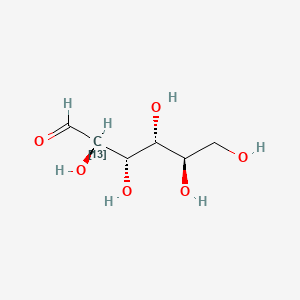
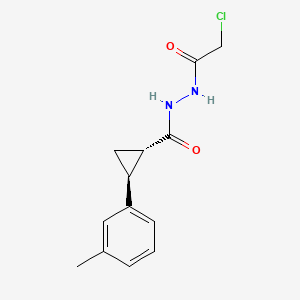
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
